N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as DFMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein known as histone deacetylase (HDAC), which has been implicated in various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its ability to inhibit HDAC activity. HDACs remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, this compound can increase histone acetylation and promote gene expression. This can result in changes in cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of neural stem cells, suggesting potential applications in neurological disorders. This compound has also been shown to have anti-inflammatory effects and may have potential applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide is its potent HDAC inhibitory activity. This makes it a valuable tool for studying the role of HDACs in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging, requiring specialized reagents and equipment.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool to study the role of HDACs in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand the potential toxicity of this compound and to develop strategies to mitigate any adverse effects.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 4-(dimethylamino)benzylamine to form an intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid to produce the final product, this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and high-quality reagents to ensure optimal purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its role as an HDAC inhibitor. HDACs are enzymes that play a critical role in regulating gene expression and are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant HDAC activity has been implicated in various diseases, including cancer and neurological disorders. This compound has been shown to be a potent HDAC inhibitor and has demonstrated promising results in preclinical studies as a potential therapeutic agent for these diseases.
Eigenschaften
Molekularformel |
C21H25FN2O2 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-fluoro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H25FN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h5-12,20H,3-4,13-15H2,1-2H3 |
InChI-Schlüssel |
LWXXBEAEFBVDHW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.